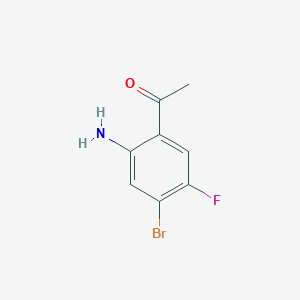

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORVOUVGROIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585311 | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937816-89-2 | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937816-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, a halogenated and aminated acetophenone derivative of significant interest in the field of medicinal chemistry and drug development. Due to its unique substitution pattern, this compound serves as a valuable intermediate for the synthesis of various heterocyclic scaffolds, most notably quinazolines and their analogues. This document details its chemical and physical properties, outlines plausible synthetic routes, explores its reactivity with a focus on the construction of pharmacologically relevant molecules, and discusses safety considerations. Experimental protocols and visual diagrams are provided to offer practical insights for researchers and scientists in drug discovery and organic synthesis.

Introduction

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone (CAS No. 1934470-94-6) is a substituted aromatic ketone that has emerged as a key building block in synthetic organic chemistry.[1] Its structure, featuring an aniline moiety ortho to an acetyl group, combined with the electronic effects of bromine and fluorine atoms, imparts a unique reactivity profile that is highly advantageous for the construction of complex molecular architectures.

The strategic placement of amino, bromo, and fluoro groups on the phenyl ring makes this compound a versatile precursor for a variety of chemical transformations. The amino and acetyl groups are suitably positioned for cyclization reactions, forming the basis for the synthesis of a wide range of heterocyclic systems. The presence of halogen atoms provides opportunities for further functionalization through cross-coupling reactions, allowing for the diversification of the molecular scaffold. This guide will delve into the core chemical properties and synthetic utility of this important intermediate.

Physicochemical Properties

The fundamental physicochemical properties of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1934470-94-6 | [2] |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Purity | Typically ≥97% | [1] |

| Storage | Recommended storage at 4°C, protected from light |

Synthesis and Characterization

While a specific, detailed synthetic protocol for 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is not extensively published in peer-reviewed literature, its synthesis can be inferred from established organic chemistry principles and patent literature for analogous compounds. A plausible synthetic pathway would likely involve the nitration of a suitably substituted fluorobromobenzene, followed by reduction of the nitro group to an amine, and subsequent acylation.

Proposed Synthetic Workflow:

Caption: A plausible synthetic route to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.

Characterization: The structural confirmation of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone would be achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. ¹³C NMR would provide information on the carbon skeleton.

-

Mass Spectrometry (MS): This would confirm the molecular weight and provide fragmentation patterns consistent with the structure.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and C-Br and C-F stretches would be expected.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[3]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone in medicinal chemistry lies in its role as a precursor to quinazoline and quinazolinone derivatives.[4][5] These heterocyclic systems are prevalent in a multitude of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.

Synthesis of Quinazoline Derivatives: A common and efficient method for the synthesis of quinazolines from 2-aminophenyl ketones involves a condensation reaction with an appropriate nitrogen source, such as an amine or ammonium acetate, often catalyzed by an acid or a metal.[6][7]

Illustrative Reaction Scheme:

Caption: General reaction scheme for the synthesis of quinazolines.

Experimental Protocol for a Generic Quinazoline Synthesis:

-

To a solution of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the desired amine or ammonium acetate (1.5-2 equivalents).

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a metal catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

The bromine and fluorine substituents on the resulting quinazoline scaffold can be further modified to explore structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is not widely available, hazard information can be inferred from structurally related compounds. Similar aminobromoacetophenones are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid direct contact with the substance. Ensure adequate ventilation in the work area.[8]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container, protected from light.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. In case of fire, toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be released.[8]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[8]

Conclusion

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of medicinally relevant quinazoline derivatives. Its unique structural features provide a platform for the generation of diverse molecular libraries for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985.

- Sarma, R., & Prajapati, D. (2011). Microwave-promoted catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate.

- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. The Journal of Organic Chemistry, 84(10), 6304-6312.

- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET 4'-Fluoroacetophenone. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Synthonix, Inc > Synthons > 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone - [A92616] [synthonix.com]

- 3. 1934470-94-6|1-(2-Amino-5-bromo-4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone CAS number

An In-depth Technical Guide to 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aminophenone derivative of significant interest to researchers in medicinal chemistry and drug development. Halogenated aromatic compounds are pivotal scaffolds in the design of novel therapeutics, with fluorine and bromine atoms playing crucial roles in modulating metabolic stability, binding affinity, and pharmacokinetic properties. This document details the compound's physicochemical properties, proposes a detailed, multi-step synthesis pathway based on established chemical transformations, and explores its potential applications as a key intermediate in the synthesis of complex heterocyclic systems. Safety protocols and handling guidelines are also provided, grounded in data from structurally analogous molecules. This guide is intended for scientists and professionals seeking to leverage this versatile building block in their research and development endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted acetophenone featuring an aniline moiety. The specific arrangement of the amino, bromo, and fluoro groups on the phenyl ring makes it a unique and valuable precursor for targeted drug synthesis. While this specific isomer is not as widely documented as some of its counterparts, its structural attributes are highly desirable. For instance, the isomeric compound 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is cataloged with CAS Number 1934470-94-6[1][2][3].

The properties of the target compound, this compound, are summarized below. These are based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₇BrFNO | Calculated |

| Molecular Weight | 232.05 g/mol | Calculated[1] |

| Physical Form | Solid (Predicted) | |

| Storage Temperature | 2-8°C, Protect from light | |

| Purity | ≥97% (Typical for research chemicals) | [1] |

Proposed Synthesis Pathway and Mechanistic Insights

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 1-Bromo-2-fluoro-4-nitrobenzene

-

Objective: To introduce an acetyl group onto the aromatic ring.

-

Causality: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with an aromatic ring. The nitro group is a strong deactivating group, directing the incoming electrophile (the acylium ion) to the meta position. In this substrate, the position ortho to the fluorine and meta to the nitro group is the most sterically accessible and electronically favored site for acylation. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate the highly reactive acylium ion from acetyl chloride.

-

Detailed Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane (DCM) at 0°C, add acetyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq.) in DCM dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to quench the reaction and decompose the aluminum complexes.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone.

-

Step 2: Selective Reduction of the Nitro Group

-

Objective: To reduce the nitro group to a primary amine without affecting the bromine, fluorine, or ketone functionalities.

-

Causality: The reduction of an aromatic nitro group is a fundamental transformation in the synthesis of anilines. While various methods exist, reduction with iron powder in the presence of an acidic promoter like ammonium chloride is often preferred in laboratory and industrial settings. This method is chemoselective, cost-effective, and avoids the high pressures associated with catalytic hydrogenation, which could risk dehalogenation.

-

Detailed Protocol:

-

Create a mixture of 1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone (1.0 eq.), iron powder (3.0 eq.), and ammonium chloride (0.2 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Applications in Drug Discovery and Development

The this compound scaffold is a highly valuable intermediate for the synthesis of a wide range of heterocyclic compounds that are central to modern drug discovery.

-

Precursor for Kinase Inhibitors: The 2-aminoacetophenone moiety is a well-established precursor for the synthesis of quinazolines and quinolones. These core structures are found in numerous FDA-approved kinase inhibitors used in oncology[4]. The bromine atom at the 4-position serves as a convenient handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold.

-

Modulation of Physicochemical Properties: The presence of both fluorine and bromine atoms significantly influences the molecule's properties. The fluorine atom can enhance metabolic stability and modulate the pKa of the nearby amino group, while the bromine atom can participate in halogen bonding and increase lipophilicity[5]. This dual-halogenation pattern provides medicinal chemists with fine control over the pharmacokinetic and pharmacodynamic profile of drug candidates.

-

Scaffold for Novel Heterocycles: Beyond quinazolines, this intermediate can be used to construct other important heterocyclic systems, such as benzodiazepines and various fused pyrimidines, which have shown broad therapeutic potential[6].

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on data from structurally similar and hazardous compounds.

-

Hazard Identification (Predicted):

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [8][9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Keep the container tightly closed and store in a dry, cool place away from light and sources of ignition[10].

-

Conclusion

This compound represents a strategically important chemical intermediate for the synthesis of novel pharmaceutical agents. Its unique substitution pattern offers multiple avenues for chemical modification, making it an ideal starting point for generating libraries of compounds for drug screening. The proposed synthesis pathway provides a practical and efficient route to access this molecule, enabling its broader application in research. Adherence to strict safety protocols, based on analogous compounds, is essential when handling this chemical. As the demand for targeted and effective therapeutics grows, the utility of such versatile building blocks in medicinal chemistry will continue to expand.

References

- Vertex AI Search. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, 97% Purity, C8H7BrFNO, 100 mg. Retrieved January 18, 2026.

- BLDpharm. (n.d.). 1934470-94-6|1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.

- Sigma-Aldrich. (n.d.). 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). SAFETY DATA SHEET 2'-AMINO-5'-BROMO-2,2,2-TRIFLUOROACETOPHENONE.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET 4'-Fluoroacetophenone.

- TCI Chemicals. (2025). SAFETY DATA SHEET 1-Bromo-4-fluorobutane.

- Sunway Pharm Ltd. (n.d.). 1-(2-amino-5-bromophenyl)ethanone - CAS:29124-56-9.

- ECHEMI. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone SDS, 1006-39-9 Safety Data Sheets.

- Synthonix, Inc. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.

- Assiut University. (n.d.). Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.

- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3651.

- PubMed. (2022). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 243, 114757.

- NIH National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(11), 1599.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1934470-94-6|1-(2-Amino-5-bromo-4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > Synthons > 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone - [A92616] [synthonix.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aminoaryl ketone of significant interest in medicinal chemistry. As a versatile synthetic intermediate, its molecular architecture is primed for the construction of complex heterocyclic scaffolds. This document details the compound's structural and physicochemical properties, offers predicted spectroscopic data for its characterization, and outlines a robust, proposed synthetic pathway. Furthermore, it demonstrates the strategic application of this building block in the synthesis of quinazoline derivatives, a class of compounds renowned for their broad pharmacological activities.[1] The guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable chemical entity in their discovery programs.

Introduction: The Strategic Role of Halogenated Aryl Ketones in Drug Discovery

The pursuit of novel therapeutic agents frequently hinges on the design and synthesis of molecules with precisely tuned properties. Substituted 2-aminoaryl ketones are a cornerstone of this effort, serving as pivotal precursors for a multitude of nitrogen-containing heterocyclic systems. The title compound, this compound, is a prime example of a "drug-like" building block, incorporating several key structural features that are highly valued in medicinal chemistry.

The strategic placement of halogen atoms—in this case, bromine and fluorine—is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorine can enhance metabolic stability, improve membrane permeability, and alter pKa, while the larger bromine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or engage in specific halogen bonding interactions with protein targets. The presence of the ortho-amino ketone motif is particularly significant, as it is the classic pharmacophore for building quinazoline and quinazolinone ring systems, which are privileged scaffolds found in numerous approved drugs, including anti-cancer agents like erlotinib and gefitinib.[1] This guide provides an in-depth analysis of this high-value intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a benzene ring substituted with four different functional groups. The relative positions of the amino and acetyl groups (ortho to each other) are critical for its subsequent reactivity in cyclization reactions.

| Property | Value | Source |

| IUPAC Name | This compound | Synthonix, Inc. |

| CAS Number | 1934470-94-6 | [3][4] |

| Molecular Formula | C₈H₇BrFNO | [3] |

| Molecular Weight | 232.05 g/mol | [4] |

| Canonical SMILES | CC(=O)C1=CC(Br)=C(F)C=C1N | [3] |

| InChI Key | Not Available | - |

| Purity | Typically ≥97% | [3][4] |

| Physical Form | Solid | [5] |

Spectroscopic and Analytical Characterization (Predicted)

While this compound is commercially available, detailed public spectroscopic data is scarce.[6] Therefore, this section provides a predicted analysis based on established principles of spectroscopy and data from structurally analogous compounds.[7] This predictive framework serves as a reliable benchmark for researchers verifying the identity and purity of the material.

| Technique | Predicted Data | Rationale |

| ¹H NMR | δ ~7.5-7.8 (d, 1H), δ ~6.8-7.1 (d, 1H), δ ~4.5-5.5 (s, broad, 2H), δ ~2.5 (s, 3H) | The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The amino protons will be a broad singlet. The acetyl methyl protons will be a sharp singlet. |

| ¹³C NMR | δ ~195-200 (C=O), δ ~150-160 (C-F, d), δ ~140-150 (C-NH₂), δ ~110-135 (Aromatic C-H, C-Br), δ ~25-30 (CH₃) | The carbonyl carbon is the most deshielded. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons are assigned based on substituent effects. |

| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~1650-1670 (C=O stretch), ~1600-1500 (Aromatic C=C), ~1200-1250 (C-F stretch), ~550-650 (C-Br stretch) | Expected peaks correspond to the primary amine N-H bonds (asymmetric and symmetric), the conjugated ketone carbonyl, aromatic ring vibrations, and carbon-halogen bonds. |

| Mass Spec (EI) | m/z ~231/233 (M⁺), ~216/218 ([M-CH₃]⁺) | The molecular ion peak will exhibit a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragmentation would likely involve the loss of the methyl group. |

Proposed Synthesis Workflow

A direct, peer-reviewed synthesis for this compound is not prominently published. However, a chemically sound route can be proposed based on well-established transformations in organic synthesis, such as those used for analogous compounds.[8][9] The following multi-step sequence starts from commercially available 4-bromo-2-fluoroaniline.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, hypothetical procedure designed for execution by a trained organic chemist.

Step 1: Protection of the Amine (Acetylation)

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-fluorophenyl)acetamide, which can often be used without further purification.

Step 2: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in DCM (10 vol) at 0 °C, add acetyl chloride (1.5 eq) dropwise.

-

Stir for 15 minutes, then add a solution of N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq) in DCM (5 vol) dropwise, keeping the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours. The ortho-position to the activating acetamido group is the expected site of acylation.

-

Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Extract the product with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to isolate 1-(2-acetamido-5-bromo-4-fluorophenyl)ethanone.

Step 3: Deprotection of the Amine (Hydrolysis)

-

Suspend the purified 1-(2-acetamido-5-bromo-4-fluorophenyl)ethanone (1.0 eq) in a mixture of ethanol (5 vol) and 6M aqueous HCl (5 vol).

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until TLC analysis indicates complete conversion.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of NaHCO₃ or NaOH until the pH is ~8-9.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Application in Medicinal Chemistry: Synthesis of Quinazoline Scaffolds

The primary utility of this compound is its role as a precursor to quinazolines, a class of heterocycles with a vast range of biological activities.[10] The ortho-amino ketone functionality allows for a variety of cyclization strategies. A common method involves condensation with an amine, often catalyzed by an acid or metal, to construct the pyrimidine ring of the quinazoline core.[1][11]

Caption: General pathway for quinazoline synthesis.

This transformation is highly valuable in drug discovery for rapidly generating libraries of complex molecules for biological screening.[12] The bromine atom on the resulting quinazoline can be further functionalized via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, allowing for extensive diversification and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for drug discovery and development. Its combination of a reactive amino ketone motif with the modulating effects of bromine and fluorine makes it an ideal starting material for the synthesis of pharmacologically relevant scaffolds, particularly quinazolines. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic programs, accelerating the discovery of new therapeutic agents.

References

-

Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. . [Link]

-

Al-Suaily, K. K., & Ahmed, A. A. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

-

Tiwari, R. K., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. . [Link]

-

Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. RSC. [Link]

-

Synthonix, Inc. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone. . [Link]

-

Chem-Space. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, 97% Purity. . [Link]

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- Google Patents. (n.d.). Preparation method of 2-amino-5-fluoroacetophenone.

-

J. Med. Chem. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. mdpi.com [mdpi.com]

- 3. Synthonix, Inc > Synthons > 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone - [A92616] [synthonix.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [sigmaaldrich.com]

- 6. 1934470-94-6|1-(2-Amino-5-bromo-4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 9. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline synthesis [organic-chemistry.org]

- 12. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(2-amino-4-bromo-5-fluorophenyl)ethanone, a substituted aromatic ketone with potential applications as a key intermediate in pharmaceutical and agrochemical research. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust, three-step synthetic route commencing from the commercially available 4-bromo-3-fluoroaniline. The methodology involves a protection-acylation-deprotection sequence, leveraging the principles of electrophilic aromatic substitution. Furthermore, this guide presents predicted characterization data for the target molecule, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, derived from the analysis of structurally analogous compounds. All quantitative data is summarized in structured tables, and the synthetic workflow is visualized using a Graphviz diagram to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aromatic Ketones

Substituted 2-aminoaryl ketones are pivotal structural motifs in medicinal chemistry, serving as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including quinolines, quinazolines, and benzodiazepines, which are known to exhibit a broad spectrum of biological activities. The incorporation of halogen atoms, such as bromine and fluorine, into these scaffolds can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often introduced to enhance metabolic stability and binding interactions. The title compound, this compound, combines these features, making it a valuable building block for the discovery of novel therapeutic agents and agrochemicals.[1][2]

Proposed Synthetic Pathway

A direct Friedel-Crafts acylation of anilines is generally challenging due to the Lewis basicity of the amino group, which leads to the formation of a deactivated complex with the Lewis acid catalyst.[3][4] To circumvent this, a protection-acylation-deprotection strategy is the most viable approach. The proposed synthesis of this compound is a three-step process starting from 4-bromo-3-fluoroaniline.

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone (CAS No. 1934470-94-6). In the absence of publicly available, peer-reviewed spectral data for this specific compound, this document serves as an in-depth theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a detailed prediction of its spectroscopic fingerprint. This guide is designed to aid in the identification, structural confirmation, and quality control of this important chemical intermediate. Included are detailed, field-proven protocols for data acquisition and logical workflows for spectral interpretation, establishing a self-validating system for analysis.

Introduction and Molecular Structure Analysis

This compound is a halogenated and aminated acetophenone derivative. Such multi-substituted aromatic ketones are valuable synthons in medicinal chemistry and materials science, where the specific arrangement of functional groups dictates reactivity and biological interactions. Accurate structural confirmation is paramount for its application in any synthetic pathway. This guide provides the foundational spectroscopic knowledge base for researchers working with this compound.

The molecular structure presents a complex interplay of electronic effects. The amino (-NH₂) group is a strong activating group (ortho-, para-directing), while the bromine and fluorine atoms are deactivating yet ortho-, para-directing. The acetyl (-COCH₃) group is a meta-directing deactivating group. These competing influences create a unique electronic environment that will be reflected in the compound's spectroscopic data.

For clarity in the following sections, the atoms are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to provide key information on the proton environment of the molecule. The analysis is based on the influence of substituent electronegativity and resonance effects on chemical shifts (δ), as well as spin-spin coupling (J) between neighboring protons and with the fluorine atom.

Rationale Behind Predictions:

-

-NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary but is typically found in the 4.5-6.0 ppm range for anilines, shifted downfield by the ortho-acetyl group.

-

-COCH₃ Protons: The methyl protons of the acetyl group will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typically around 2.5 ppm.

-

Aromatic Protons (H-3 and H-6): The aromatic region will show two distinct signals.

-

H-6: This proton is ortho to the strongly electron-donating -NH₂ group and para to the electron-withdrawing -Br. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with the meta fluorine atom (⁴JHF).

-

H-3: This proton is ortho to the electron-withdrawing -Br and meta to both the -NH₂ and -COCH₃ groups. It is also coupled to the meta fluorine atom. It is expected to be significantly downfield and will appear as a doublet due to coupling with the fluorine (⁴JHF).

-

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

|---|---|---|---|---|

| -COCH₃ | ~2.60 | s (singlet) | - | Aliphatic methyl ketone. |

| -NH₂ | ~5.5 - 6.5 | br s (broad singlet) | - | Amino group protons, exchangeable. |

| H-6 | ~6.80 | d (doublet) | ⁴J(H,F) ≈ 4-5 | Shielded by ortho -NH₂, coupled to meta -F. |

| H-3 | ~7.80 | d (doublet) | ⁴J(H,F) ≈ 7-9 | Deshielded by ortho -Br and para -COCH₃, coupled to meta -F. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic structure. The chemical shifts are predicted based on standard values for substituted benzenes, taking into account the additive effects of the various functional groups.[1]

Rationale Behind Predictions:

-

Carbonyl Carbon (C=O): Ketone carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum, typically >190 ppm.

-

Methyl Carbon (-CH₃): The acetyl methyl carbon is an sp³ carbon and will appear at the high-field (upfield) end of the spectrum.

-

Aromatic Carbons (C1-C6): All six aromatic carbons are chemically distinct and will produce six separate signals. Their shifts are influenced by the attached substituents and will show coupling to the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).

-

C-5 (C-F): This carbon is directly bonded to fluorine and will exhibit a large one-bond coupling constant (¹JCF > 240 Hz). It will be the most downfield of the ring carbons due to the direct electronegative effect of fluorine.

-

C-1 (C-NH₂): This carbon is attached to the amino group and is expected to be shielded relative to other substituted carbons.

-

C-2 (C-CO): The carbon bearing the acetyl group will be deshielded.

-

C-4 (C-Br): The carbon attached to bromine will have its chemical shift influenced by the heavy atom effect, typically appearing around 110-120 ppm.

-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Predicted J(C,F) (Hz) | Rationale |

|---|---|---|---|

| -C H₃ | ~28.0 | - | Aliphatic sp³ carbon. |

| C-4 | ~100.0 | ³J ≈ 3-5 | Carbon bearing bromine, shielded. |

| C-2 | ~118.0 | ³J ≈ 4-6 | Carbon bearing acetyl group. |

| C-6 | ~119.0 | ²J ≈ 20-25 | Shielded by ortho -NH₂. |

| C-3 | ~135.0 | ²J ≈ 20-25 | Deshielded by ortho -Br. |

| C-1 | ~150.0 | ⁴J ≈ 2-4 | Carbon bearing amino group. |

| C-5 | ~158.0 | ¹J > 240 | Carbon bearing fluorine (large ¹JCF). |

| C =O | ~198.0 | ⁴J ≈ 1-3 | Ketone carbonyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the key functional groups within the molecule based on their vibrational frequencies. For substituted acetophenones, the position of the carbonyl (C=O) stretch is particularly informative.[2][3]

Rationale Behind Predictions:

-

N-H Stretching: The primary amine will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[4]

-

C=O Stretching: The carbonyl group of an aromatic ketone typically absorbs around 1685 cm⁻¹.[4] The presence of the ortho-amino group can lower this frequency due to resonance and potential intramolecular hydrogen bonding. However, the electron-withdrawing halogens will tend to increase it. A value around 1660-1675 cm⁻¹ is predicted.

-

Aromatic C=C Stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretching: The C-F stretch gives a strong absorption in the 1200-1250 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3480 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3380 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch | Aryl |

| 2920 - 2980 | Weak | Aliphatic C-H Stretch | Methyl (-CH₃) |

| 1660 - 1675 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | Strong | C-F Stretch | Aryl Fluoride |

| 800 - 900 | Strong | C-H Out-of-plane bend | Substituted Aromatic |

| 500 - 650 | Medium | C-Br Stretch | Aryl Bromide |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the molecule's fragmentation pattern, which is crucial for confirming its identity.

Rationale Behind Predictions:

-

Molecular Ion (M⁺): The molecular formula is C₈H₇BrFNO. The key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecule containing each isotope. The nominal molecular weight is 232 g/mol . Therefore, we expect strong peaks at m/z 231 and m/z 233 .

-

Major Fragmentation Pathways: The fragmentation of aromatic ketones is well-understood.[6]

-

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. Loss of the methyl radical (•CH₃, 15 Da) will result in a prominent fragment ion.

-

Loss of CO: The resulting acylium ion can then lose carbon monoxide (CO, 28 Da).

-

Caption: Predicted primary fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z (⁷⁹Br/⁸¹Br) | Relative Intensity | Proposed Fragment |

|---|---|---|

| 231 / 233 | High | [M]⁺˙ (Molecular Ion) |

| 216 / 218 | Very High (Base Peak) | [M - CH₃]⁺ |

| 188 / 190 | Medium | [M - CH₃ - CO]⁺˙ |

| 109 | Medium | [C₆H₄FN]⁺˙ (Loss of Br from F2) |

Standard Operating Procedures for Spectroscopic Analysis

To ensure the generation of high-quality, reliable data for structural elucidation, the following experimental protocols are recommended. These protocols represent a self-validating system, where the combination of techniques provides orthogonal confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 2 seconds.

-

Process the data with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

Process the data with a line broadening of 1.0 Hz. Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: Use a modern FT-IR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 32 scans, resolution of 4 cm⁻¹. The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

C. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: A self-validating workflow for the spectroscopic characterization of novel compounds.

Conclusion

This guide presents a robust, predictive framework for the spectroscopic analysis of this compound. By combining theoretical predictions for ¹H NMR, ¹³C NMR, IR, and MS with established, high-quality experimental protocols, researchers are equipped with a powerful toolkit for the synthesis and characterization of this and other novel chemical entities. The predicted data serves as a benchmark for experimental results, facilitating efficient and accurate structural elucidation, which is a critical step in the advancement of chemical and pharmaceutical research.

References

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-2,3,4-trifluoroaniline.

-

PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(1), 65-71. Retrieved from [Link]

-

Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. Retrieved from [Link]

- Google Patents. (2019). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4'-bromoacetophenone. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved from [Link]

-

LookChem. (n.d.). 2-AMINO-5-FLUOROACETOPHENONE. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Proprep. (n.d.). Ir spectra of acetophenone?. Retrieved from [Link]

-

Wired Chemist. (n.d.). 2-aminoacetophenone Proton Full Spectrum. Retrieved from [Link]

-

Mol-Instincts. (2024). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.

-

Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Amino-3-bromo-5-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. app.studyraid.com [app.studyraid.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. preprints.org [preprints.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone is a highly functionalized aromatic ketone, presenting a valuable scaffold for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. Its utility as a synthetic intermediate necessitates a robust and well-understood analytical profile.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectroscopic output. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring high-resolution spectra for substituted acetophenones.

Sample Preparation:

-

Mass Measurement: Accurately weigh 5-10 mg of solid this compound into a clean, dry vial. Precision at this stage is critical for subsequent concentration calculations and quantitative NMR (qNMR) applications if required.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed. The choice of solvent can slightly influence chemical shifts due to solvent-solute interactions.[1]

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v.[2] TMS provides a zero-point reference (δ 0.00 ppm) for the chemical shift scale.

-

Dissolution & Transfer: Securely cap the vial and vortex until the sample is completely dissolved. Using a clean Pasteur pipette, transfer the homogenous solution into a high-quality 5 mm NMR tube.[2]

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument's software will "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for sharp, well-defined peaks.[2]

-

Parameter Optimization: Acquire the ¹H NMR spectrum using standard acquisition parameters. An adequate number of scans (typically 8 to 16) should be averaged to achieve a high signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans will be necessary.

Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment. The electron-donating amino group (-NH₂) and the electron-withdrawing acetyl (-COCH₃), bromo (-Br), and fluoro (-F) substituents create a highly differentiated electronic landscape on the aromatic ring, leading to predictable chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) | Rationale |

| -COCH₃ | ~2.5 - 2.6 | Singlet (s) | 3H | N/A | Characteristic region for methyl ketones. The singlet multiplicity indicates no adjacent protons.[3] |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A | The chemical shift is variable and concentration-dependent. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |

| H-6 (Aromatic) | ~7.3 - 7.5 | Doublet (d) | 1H | J(H-F) ≈ 7-9 | This proton is ortho to the bromine atom and meta to the fluorine. It will be split into a doublet by the adjacent fluorine atom. |

| H-3 (Aromatic) | ~6.7 - 6.9 | Doublet (d) | 1H | J(H-F) ≈ 4-5 | This proton is ortho to the amino group and meta to the bromine atom. It experiences significant shielding from the -NH₂ group, shifting it upfield. It will be split into a doublet by the meta fluorine atom. |

Analysis of ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons in proximity to the fluorine atom.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| -C OCH₃ | ~26-28 | Singlet | Typical range for a methyl carbon adjacent to a carbonyl group.[3] |

| C -Br (C-4) | ~108-112 | Doublet | The carbon directly attached to bromine is shielded. It will appear as a doublet due to coupling with the adjacent fluorine. |

| C -NH₂ (C-2) | ~145-150 | Doublet | The carbon attached to the amino group is significantly deshielded. It will show coupling to the meta fluorine atom. |

| C -F (C-5) | ~155-160 | Doublet (Large ¹JCF) | The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant and is significantly deshielded. |

| C -COCH₃ (C-1) | ~118-122 | Doublet | This quaternary carbon is influenced by both the amino and acetyl groups and will show coupling to the meta fluorine. |

| C -H (C-6) | ~128-132 | Doublet | Aromatic CH carbon, its signal will be split by the ortho fluorine atom. |

| C -H (C-3) | ~115-119 | Doublet | This aromatic CH is shielded by the ortho amino group and will show coupling to the meta fluorine. |

| -C =O | ~195-200 | Singlet | The carbonyl carbon is the most deshielded carbon in the spectrum, appearing far downfield.[5][6] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the analyte and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Ionization Techniques

The choice of ionization method is critical and depends on the analyte's properties and the desired information.[7]

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[8] It is well-suited for volatile, thermally stable small molecules. While it reliably produces a molecular ion, it also induces extensive fragmentation, creating a rich, fingerprint-like spectrum that is highly useful for structural elucidation.[8][9]

-

Electrospray Ionization (ESI): This is a "soft" ionization method where the sample is dissolved and sprayed into a high-voltage electric field, producing ions with minimal fragmentation.[8][10] ESI is ideal for confirming the molecular weight of a compound, as the spectrum is often dominated by the protonated molecule, [M+H]⁺.[11]

For this compound, EI would be an excellent choice to obtain detailed structural information through its fragmentation pattern.

Data Interpretation: Molecular Ion and Fragmentation Pattern

Molecular Ion (M⁺): The molecular formula is C₈H₇BrFNO, with a monoisotopic mass of approximately 230.97 Da. A key diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two distinct peaks of almost equal intensity:

-

M⁺ peak: at m/z ~231 (containing ⁷⁹Br)

-

M+2 peak: at m/z ~233 (containing ⁸¹Br)

This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways (Predicted under EI conditions): The primary fragmentation events for acetophenones involve the cleavage of bonds adjacent to the carbonyl group.

| m/z Value | Proposed Fragment | Rationale for Formation |

| 216 / 218 | [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage), a very common fragmentation for methyl ketones. The Br isotopic pattern will be retained. |

| 188 / 190 | [M-COCH₃]⁺ | Loss of the entire acetyl group as a radical, resulting in the bromofluoroaniline cation. The Br isotopic pattern will be retained. |

| 43 | [CH₃CO]⁺ | Formation of the stable acylium ion. This peak is often prominent in the spectra of methyl ketones. |

Visualization of Fragmentation

The logical relationship of the fragmentation cascade can be visualized to aid in interpretation.

Caption: Proposed EI mass spectrometry fragmentation pathway for the title compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and complementary toolkit for the definitive structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the specific arrangement and electronic environment of the protons and carbons, with characteristic shifts and coupling constants reflecting the influence of the amino, bromo, fluoro, and acetyl substituents. Mass spectrometry corroborates the molecular weight and elemental composition, with the distinct bromine isotopic pattern and predictable fragmentation pathways offering unambiguous confirmation of the molecular structure. The methodologies and interpretative frameworks detailed in this guide provide a robust system for ensuring the scientific integrity of data for this and structurally related compounds.

References

- Vertex AI Search. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- JEOL Resources. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- ACS Publications. (2018, November 13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry.

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- Royal Society of Chemistry. (n.d.). Characterization Data for Products. Organic & Biomolecular Chemistry.

- SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone.

- Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.

- Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ChemicalBook. (n.d.). 4-Fluoroacetophenone(403-42-9) 1H NMR.

- ChemicalBook. (n.d.). 4'-Bromoacetophenone(99-90-1) 1H NMR spectrum.

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 8. acdlabs.com [acdlabs.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. as.uky.edu [as.uky.edu]

- 11. pubs.acs.org [pubs.acs.org]

Solubility of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted acetophenone derivative with potential applications in pharmaceutical synthesis and drug development. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a framework for understanding and predicting its solubility based on first principles of physical chemistry and structural analogy. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately and reliably determine the solubility of this compound in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this and similar molecules for applications in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences the lifecycle of a pharmaceutical compound, from its synthesis and purification to its formulation and bioavailability.[1] For a molecule like this compound, which serves as a potential building block in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of its solubility in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, facilitates efficient purification through crystallization, and informs the selection of appropriate solvents for analytical characterization.

This guide will first deconstruct the molecular structure of this compound to predict its solubility behavior. Subsequently, it will provide robust, step-by-step protocols for the experimental determination of its solubility, ensuring data integrity and reproducibility.

Physicochemical Properties and Structural Analysis

Table 1: Predicted Physicochemical Properties of this compound and Properties of Related Compounds

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C₈H₇BrFNO | Inferred |

| Molecular Weight | 232.05 g/mol | Calculated |

| Predicted Boiling Point | 290.9±40.0 °C | [2] |

| Predicted Density | 1.615±0.06 g/cm³ | [2] |

| Predicted pKa | 0.21±0.10 | [2] |

| Melting Point of 1-(2-Bromo-4-fluorophenyl)ethanone | 48-50 °C | [3] |

| Molecular Weight of 1-(2-Amino-4-bromophenyl)ethanone | 214.06 g/mol | [4] |

| Molecular Weight of 1-(2-Bromo-5-fluorophenyl)ethan-1-one | 217.03 g/mol | [5] |

Structural Features Influencing Solubility:

The solubility of this compound is governed by the interplay of its functional groups and the overall polarity of the molecule.

-

Aromatic Ring: The phenyl ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This will enhance solubility in protic and polar aprotic solvents.

-

Bromo (-Br) and Fluoro (-F) Substituents: These electronegative halogen atoms increase the molecule's polarity and can participate in dipole-dipole interactions.

-

Ethanone (Acetyl) Group (-COCH₃): The ketone group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.[6] Its solubility in nonpolar solvents such as hexane is expected to be limited.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution involves the disruption of intermolecular forces in the solute and the solvent, and the formation of new solute-solvent interactions.[1] The change in Gibbs free energy (ΔG) for this process determines the solubility. For a solid dissolving in a liquid, the solubility is influenced by factors such as temperature, pressure, and the nature of both the solute and the solvent.[1][7]

The dissolution rate can be described by the Noyes-Whitney equation:

dm/dt = DA(Cs - C)/h

where:

-

dm/dt is the rate of dissolution

-

D is the diffusion coefficient

-

A is the surface area of the solute

-

Cs is the solubility of the compound

-

C is the concentration of the solute in the bulk solution

-

h is the thickness of the diffusion layer[1]

For most solid solutes, solubility increases with temperature, particularly if the dissolution process is endothermic, in accordance with Le Châtelier's principle.[1][7]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for equilibrium solubility determination and is recommended by regulatory bodies.[8][9]

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of high purity

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for buffered aqueous solutions, if applicable)

Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the calibration standards using a validated HPLC method to generate a standard curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[9]

-

Agitate the samples at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8][9]

-

-

Sampling and Analysis:

-

After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Data Analysis:

-